2-Bromo-5-fluoroisonicotinic acid
Overview
Description
2-Bromo-5-fluoroisonicotinic acid is a chemical compound with the molecular formula C6H3BrFNO2 . It is also known as 2-Bromo-5-fluoropyridine-4-carboxylic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-fluoroisonicotinic acid is1S/C6H3BrFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,(H,10,11)
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The molecular weight of 2-Bromo-5-fluoroisonicotinic acid is 220 . It has a density of 1.9±0.1 g/cm3 . The boiling point is 406.7±45.0 °C at 760 mmHg . The compound has a molar refractivity of 39.0±0.3 cm3 . It has 3 H bond acceptors and 1 H bond donor .Scientific Research Applications
Synthesis Processes and Intermediate Applications
- Synthesis of Fluoropyridines and Pyridones : The research by Sutherland and Gallagher (2003) demonstrates the synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid, an intermediate that can be used in the Suzuki reaction to create disubstituted fluoropyridines and pyridones. This process is significant for the development of various chemical compounds, highlighting the utility of halogenated compounds like 2-Bromo-5-fluoroisonicotinic acid in synthetic chemistry (Sutherland & Gallagher, 2003).
Halodeboronation in Chemical Synthesis
- Halodeboronation Studies : Szumigala et al. (2004) explored the synthesis of halogenated benzonitriles, including the application of halodeboronation reactions. This study underscores the role of halogenated compounds in creating diverse chemical structures, which could include derivatives of 2-Bromo-5-fluoroisonicotinic acid (Szumigala et al., 2004).
Applications in Biochemistry and Molecular Biology
- Cell Cycle Profiling with Halogenated Compounds : Ligasová et al. (2017) demonstrated the use of 5-bromo-2′-deoxyuridine in cell cycle profiling using image and flow cytometry. This indicates the potential application of similar bromo-fluoro compounds in biomedical research for tracking DNA synthesis and understanding cellular processes (Ligasová et al., 2017).
Chemical Analysis and Characterization
- Vibrational Spectra Analysis : Xavier and Joe (2011) conducted a study on the vibrational spectra of 2-amino-5-fluoro benzoic acid and its halogen substitutions. This research provides insights into the characterization of such compounds, including 2-Bromo-5-fluoroisonicotinic acid, through spectroscopic techniques (Xavier & Joe, 2011).
Comparative Studies on Halogenated Compounds
- Reactivity and Acidity of Halogenated Phenylacetic Acids : Srivastava et al. (2015) carried out a comparative study on the reactivity, acidity, and vibrational spectra of various halogenated phenylacetic acids. This research is relevant to understanding the chemical properties of 2-Bromo-5-fluoroisonicotinic acid, as it shares similar halogen substitutions (Srivastava et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-fluoropyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHKBNFQGHNLIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674897 | |
Record name | 2-Bromo-5-fluoropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoroisonicotinic acid | |
CAS RN |
885588-12-5 | |
Record name | 2-Bromo-5-fluoropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-fluoroisonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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